2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Description
The compound “2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole . Triazoles are nitrogenous heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported to involve the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid .Molecular Structure Analysis
The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of related compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
Triazole compounds, including those with a 1,2,4-triazolo[4,3-b]pyridazine ring, have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in the development of new synthetic methods and the exploration of their potential therapeutic uses . Future research may focus on the design and development of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of various diseases .
Properties
IUPAC Name |
2,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)16-6-5-14(22)12-17(16)23/h2-8,11-12H,9-10H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHAKFNKBJYMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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